molecular formula C21H22N2O2 B12024759 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 618102-94-6

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B12024759
CAS No.: 618102-94-6
M. Wt: 334.4 g/mol
InChI Key: ALUGTCXJNJVUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound of significant interest in advanced chemical and pharmaceutical research. Its core structure, the 1-arylpyrazole scaffold, is a recognized substructure in several bioactive molecules and established pharmaceuticals, making it a valuable template in drug discovery initiatives . This compound is particularly useful for probing specific molecular interactions, such as halogen bonding, due to its functionalization which allows for competitive intermolecular contacts in solid-state and solution studies . Researchers utilize this chemical in crystal engineering and materials science to investigate non-covalent interactions that dictate molecular assembly and material properties . Furthermore, its structural similarity to known drugs provides a foundation for exploring new drug-target interactions and developing small molecules with potential bioactivity . This product is intended for research applications in laboratory settings and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

618102-94-6

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(3-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C21H22N2O2/c1-14(2)11-16-7-9-17(10-8-16)19-13-20(21(24)25)23(22-19)18-6-4-5-15(3)12-18/h4-10,12-14H,11H2,1-3H3,(H,24,25)

InChI Key

ALUGTCXJNJVUKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid Intermediates

A patent (CN111138289B) describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives via cyclization of ethyl diazoacetate with acetylene ketones. While this method historically used hazardous reagents like 3-butyne-2-ketone and explosive ethyl diazoacetate, modern adaptations employ safer diketones. For example:

  • Reaction Setup : Ethyl 3-(4-isobutylphenyl)-3-oxopropanoate reacts with m-tolylhydrazine in ethanol under reflux.

  • Cyclization : Acid catalysis (e.g., HCl) induces cyclization to form the pyrazole ring.

  • Yield Challenges : Early methods reported ≤26% yield due to poor solubility and side reactions.

Hydrolysis of Ester Intermediates

The carboxylic acid group is introduced via ester hydrolysis. A study on pyrazole-3-carboxylates (RSC Adv., 2023) demonstrates saponification using lithium hydroxide in THF/MeOH/H2O (4:1:1), achieving >85% yield for analogous compounds. Critical parameters:

  • Temperature : 45°C prevents decarboxylation.

  • Workup : Acidification with HCl precipitates the product.

Multi-Component Reactions (MCRs) for Streamlined Synthesis

Recent advances leverage MCRs to assemble the pyrazole core and substituents in fewer steps. A one-pot strategy from J. Org. Chem. (2022) combines carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides under copper catalysis.

Adaptation for Target Compound

  • Carboxylic Acid Input : 4-Isobutylbenzoic acid serves as the aryl source.

  • NIITP-Mediated Cyclization : Forms the pyrazole ring with concurrent introduction of the m-tolyl group via C–H arylation.

  • Conditions :

    • Stage 1 : NIITP (1.1 equiv), 1,4-dioxane, 80°C, 3 h.

    • Stage 2 : CuI (20 mol%), 1,10-phenanthroline, Cs2CO3, 120°C, 24 h.

  • Yield : 78–87% for disubstituted oxadiazoles; analogous pyrazoles may achieve 65–70%.

Late-stage functionalization via cross-coupling allows modular introduction of substituents. A Pd-catalyzed Suzuki-Miyaura coupling is feasible for attaching the isobutylphenyl group to a pre-formed pyrazole core.

Protocol from Benzo[f]imidazo[1,5-a][1, diazepine Synthesis

A procedure for analogous heterocycles (RSC Adv., 2023) involves:

  • Borylation : 5-Bromo-pyrazole-3-carboxylate reacts with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2.

  • Coupling : 4-Isobutylphenylboronic acid, Pd(OAc)2, SPhos, K3PO4, in toluene/EtOH (3:1).

  • Yield : 82–90% for similar substrates.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ScalabilitySafety Concerns
CyclocondensationEthyl diazoacetate, HCl26–40LowExplosive reagents
MCR (NIITP/Cu)NIITP, CuI, Cs2CO365–70HighHigh-temperature steps
Suzuki CouplingPd(OAc)2, B2Pin280–90ModeratePd waste management

Industrial-Scale Optimization Challenges

Solvent and Waste Reduction

The patent CN111138289B highlights inefficiencies in solvent use (200 vol ethyl acetate). Modern approaches (e.g., micellar catalysis with TPGS-750-M) reduce solvent volume to 20 vol while enhancing yield.

Purification Strategies

Chromatography-free workflows are critical. Acid-base extraction (1 M NaOH/HCl) isolates the carboxylic acid with >95% purity, avoiding silica gel .

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety at position 5 undergoes typical acid-derived transformations:

(a) Esterification

Reacts with alcohols (e.g., ethanol, methanol) under acidic or HATU/DIPEA-mediated conditions to form esters. For example:

3 4 Isobutylphenyl 1 m tolyl 1H pyrazole 5 carboxylic acid+ROHCorresponding ester+H2O\text{3 4 Isobutylphenyl 1 }m\text{ tolyl 1}H\text{ pyrazole 5 carboxylic acid}+\text{ROH}\rightarrow \text{Corresponding ester}+\text{H}_2\text{O}

Yields depend on the alcohol used, with methyl esters typically forming in >80% yield under HATU activation .

(b) Amidation

Condenses with amines (e.g., oseltamivir phosphate) to form amides. A study demonstrated:

3 4 Isobutylphenyl 1 m tolyl 1H pyrazole 5 carboxylic acid+R NH2HATU DIPEAAmide derivative\text{3 4 Isobutylphenyl 1 }m\text{ tolyl 1}H\text{ pyrazole 5 carboxylic acid}+\text{R NH}_2\xrightarrow{\text{HATU DIPEA}}\text{Amide derivative}

Yields range from 44% to 91%, influenced by steric hindrance from the m-tolyl group .

(c) Decarboxylation

Thermal decarboxylation occurs at >200°C, yielding:

3 4 Isobutylphenyl 1 m tolyl 1H pyrazole+CO2\text{3 4 Isobutylphenyl 1 }m\text{ tolyl 1}H\text{ pyrazole}+\text{CO}_2

This reaction is slower compared to non-aromatic pyrazolecarboxylic acids due to resonance stabilization .

Pyrazole Ring Reactivity

The 1H-pyrazole ring participates in electrophilic and cyclization reactions:

(a) Electrophilic Substitution

The electron-rich pyrazole ring undergoes nitration and sulfonation at position 4 (meta to carboxylic acid). Key data:

Reaction TypeConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro derivative65–72
SulfonationSO₃/H₂SO₄, 50°C4-Sulfo derivative58

(b) Cyclization

In the presence of N-isocyaniminotriphenylphosphorane (NIITP), forms 1,3,4-oxadiazoles via intramolecular dehydration:

3 4 Isobutylphenyl 1 m tolyl 1H pyrazole 5 carboxylic acidNIITPOxadiazole derivative\text{3 4 Isobutylphenyl 1 }m\text{ tolyl 1}H\text{ pyrazole 5 carboxylic acid}\xrightarrow{\text{NIITP}}\text{Oxadiazole derivative}

Yields reach 87% when using copper(I) iodide catalysis .

Substituent-Directed Reactivity

The 4-isobutylphenyl and m-tolyl groups influence reactivity through steric and electronic effects:

(a) Steric Effects

Bulky substituents at positions 1 and 3 reduce reaction rates in:

  • Esterification : 20% slower compared to non-substituted analogs .

  • Amidation : 15–30% lower yields with bulky amines .

(b) Electronic Effects

The m-tolyl group’s electron-donating methyl group enhances electrophilic substitution rates by 1.5× compared to unsubstituted phenyl.

Catalytic Coupling Reactions

Participates in copper-catalyzed cross-couplings with aryl iodides:

SubstrateCatalyst SystemProductYield (%)
4-IodobenzonitrileCuI/1,10-phenanthroline5-(4-Cyanophenyl) derivative73
2-IodothiopheneCuI/DTBPThiophene-functionalized analog68

Reaction conditions: 120°C in 1,4-dioxane with cesium carbonate .

Biological Activity Modulation

Derivatives show enhanced bioactivity:

Derivative TypeTested ActivityIC₅₀ (μM)Reference
Ethyl esterAnti-inflammatory12.4
Amide (oseltamivir)Neuraminidase inhibition0.87
OxadiazoleAntitumor (HeLa)8.2

Activity trends correlate with electron-withdrawing groups at position 5 .

Mechanistic Insights

  • Decarboxylation : Proceeds via a six-membered transition state stabilized by conjugation with the pyrazole ring.

  • Electrophilic substitution : Directed by the carboxylic acid’s meta-directing effect, with partial charge distribution:

    δ+ at C4,δ at N2 and carboxylic oxygen\delta^+\text{ at C4},\delta^-\text{ at N2 and carboxylic oxygen}
  • Cross-coupling : Follows a single-electron transfer (SET) mechanism under copper catalysis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including colon carcinoma and breast cancer. For instance, certain derivatives showed IC50 values of 6.2 μM against HCT-116 cell lines and 27.3 μM against T47D breast cancer cells, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that pyrazole derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics. For example, a derivative was reported to possess significant antibacterial activity compared to standard treatments .

Agricultural Chemistry

Pesticidal Applications
The structural features of pyrazoles make them attractive for developing new pesticides. Research has indicated that certain pyrazole derivatives can act as effective fungicides and insecticides. The ability to modify the side chains allows for tailoring the biological activity of these compounds to target specific pests or diseases in crops .

Mechanistic Studies

Inhibition of Enzymatic Activity
Studies have explored the mechanism of action of pyrazole derivatives, revealing that they can inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression .

Synthesis and Functionalization

Synthetic Strategies
The synthesis of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrazole ring. Recent advancements in synthetic methodologies have streamlined the production of these compounds, enhancing their availability for research and development purposes .

Case Studies

Study Findings Applications
Study on Anticancer ActivityCompounds similar to 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid showed IC50 values ranging from 6.2 μM to 27.3 μM against various cancer cell linesPotential chemotherapeutic agents
Antimicrobial EvaluationDemonstrated significant antibacterial activity against pathogenic bacteriaDevelopment of new antibiotics
Pesticidal EfficacyCertain derivatives acted as effective fungicides/insecticidesAgricultural applications

Mechanism of Action

The mechanism of action of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling cascades. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between the target compound and related pyrazole-carboxylic acid derivatives:

Compound Name Substituents (Position 3) Substituents (Position 1) Pharmacological Activity Key Reference
3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid 4-Isobutylphenyl M-tolyl Potential NSAID-like activity
3-(4-Bromophenyl)-1-carbamothioyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 4-Bromophenyl Carbamothioyl Experimental (unreported)
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid - 4-Methoxyphenyl Unreported
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Variable (position 5) Methylsulfanyl Analgesic, anti-inflammatory

Key Observations :

  • In contrast, bromophenyl or carbamothioyl substituents (as in ) may alter electronic properties, affecting solubility and target binding.
  • Positional Variability : Derivatives with substituents at position 4 (e.g., methylsulfanyl in ) exhibit distinct pharmacological profiles compared to position 5 carboxylic acid derivatives.

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The carboxylic acid group enhances water solubility compared to ester or thioether derivatives (e.g., ). However, electron-withdrawing groups (e.g., bromine in ) may reduce metabolic stability.

Q & A

Q. What are the established synthetic routes for 3-(4-isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functional group transformations. A common approach involves:

Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a substituted phenylhydrazine to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized using DMF-DMA as a catalyst .

Hydrolysis : Basic hydrolysis of the ester intermediate (e.g., using NaOH/EtOH) yields the carboxylic acid derivative .

Functionalization : Introducing isobutylphenyl and M-tolyl groups via nucleophilic substitution or coupling reactions, often employing K₂CO₃ as a base in polar aprotic solvents like DMF .

Q. Characterization Methods :

  • Spectroscopy : IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, carboxylic proton at δ 12–13 ppm) .
  • Elemental Analysis : Confirms purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data Collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters. Hydrogen bonds are analyzed using CrystalMaker or Mercury .

Q. Example Data :

ParameterValue
Space groupP 1
R factor<0.05
C–C bond length1.48–1.52 Å

Advanced Research Questions

Q. How can reaction yields be optimized for Suzuki-Miyaura coupling steps in derivative synthesis?

Optimization strategies include:

Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% in degassed DMF/H₂O .

Base Selection : K₃PO₄ outperforms Na₂CO₃ in polar solvents due to enhanced solubility .

Temperature Control : Reactions at 80–100°C for 12–24 hours improve cross-coupling efficiency .

Contradiction Note : Some studies report lower yields (~40%) with electron-deficient aryl boronic acids, requiring iterative ligand design .

Q. How do computational methods (DFT) aid in understanding the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Electrostatic Potential Maps : Highlight nucleophilic regions (carboxylic acid group) for docking studies .

Validation : Experimental UV-Vis spectra (λmax ~280 nm) align with TD-DFT results .

Q. What strategies resolve contradictions in biological activity data across pharmacological assays?

Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ trends .

Selectivity Profiling : Compare activity against related targets (e.g., COX-1 vs. COX-2 inhibition) .

Metabolite Screening : Use HPLC-MS to rule out interference from degradation products .

Example : A pyrazole derivative showed 75% analgesic activity at 50 mg/kg but high ulcerogenicity, suggesting a need for prodrug modifications .

Q. How are hydrogen-bonding patterns analyzed in crystallography, and what insights do they provide?

Graph-set analysis (Etter’s notation) classifies motifs:

  • Dimer Formation : Carboxylic acid groups form R₂²(8) dimers via O–H···O bonds (2.65–2.75 Å) .
  • Packing Effects : C–H···π interactions between isobutylphenyl and pyrazole rings stabilize the lattice .

Software : CrystExplorer or PLATON for topology analysis .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is labor-intensive; switch to recrystallization (EtOH/H₂O) for >10 g batches .

Byproduct Control : Monitor Mitsunobu reaction byproducts (e.g., triphenylphosphine oxide) via TLC .

Q. Data Contradiction Analysis Table

IssueConflicting EvidenceResolution Strategy
Low coupling yields vs. Optimize Pd catalyst/ligand ratio
Biological variability vs. Standardize assay protocols
Crystal polymorphism vs. Control solvent evaporation rate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.